N~1~-(2-Methylpropyl)propane-1,3-diamine
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Overview
Description
N~1~-(2-Methylpropyl)propane-1,3-diamine is an organic compound with the molecular formula C8H21N3. It is also known as N’-(3-aminopropyl)-N,N-dimethylpropane-1,3-diamine. This compound is a colorless or pale yellow liquid with a characteristic ammonia-like odor. It is soluble in water and alcohols but insoluble in common organic solvents .
Preparation Methods
The synthesis of N1-(2-Methylpropyl)propane-1,3-diamine can be achieved through a multi-step process. One common method involves the reaction of 1,3-propanediamine with bromoethane to form N,N-dimethyl-1,3-propanediamine. This intermediate is then subjected to a nucleophilic substitution reaction with 3-aminopropylamine to yield the final product .
Industrial production methods often involve continuous processes using fixed-bed reactors. For example, the reaction of dimethylamine with acrylonitrile followed by hydrogenation in the presence of a Raney-Nickel catalyst can produce N,N-dimethyl-1,3-propanediamine with high yield and purity .
Chemical Reactions Analysis
N~1~-(2-Methylpropyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major products formed from these reactions include amine oxides, secondary amines, and substituted amines .
Scientific Research Applications
N~1~-(2-Methylpropyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: It serves as a reagent in biochemical assays and as a ligand in the study of enzyme-substrate interactions.
Medicine: This compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of therapeutic agents.
Mechanism of Action
The mechanism of action of N1-(2-Methylpropyl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. The pathways involved in its action include signal transduction pathways and metabolic pathways, where it can influence the rate of biochemical reactions .
Comparison with Similar Compounds
N~1~-(2-Methylpropyl)propane-1,3-diamine can be compared with other similar compounds such as:
N,N’-Dimethyl-1,3-propanediamine: This compound has a similar structure but lacks the 2-methylpropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1,3-Propanediamine: This is a simpler diamine without any methyl substitutions, making it more basic and less hydrophobic compared to N1-(2-Methylpropyl)propane-1,3-diamine.
The uniqueness of N1-(2-Methylpropyl)propane-1,3-diamine lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
57957-09-2 |
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Molecular Formula |
C7H18N2 |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
N'-(2-methylpropyl)propane-1,3-diamine |
InChI |
InChI=1S/C7H18N2/c1-7(2)6-9-5-3-4-8/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
MBUAMOKJRSMXKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCCCN |
Origin of Product |
United States |
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